methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Historical Development of Thieno[2,3-c]Pyridine Research
The thieno[2,3-c]pyridine framework, characterized by a fused thiophene and pyridine ring system, emerged as a subject of interest in the mid-20th century alongside advancements in heterocyclic chemistry. Early synthetic efforts focused on annelation techniques to construct the bicyclic structure, often through cyclocondensation reactions involving thiophene precursors and nitrogen-containing moieties. Initial reports in the 1960s described its synthesis via multi-step protocols, but low yields and structural complexity limited widespread adoption.
A pivotal shift occurred in the 1980s with the discovery of bioactive thienopyridine derivatives, such as the antiplatelet drug clopidogrel (a thieno[3,2-c]pyridine isomer), which underscored the scaffold’s pharmacological potential. While clopidogrel’s success centered on its [3,2-c] isomer, researchers began exploring the [2,3-c] configuration for unique electronic and steric properties. Early structural analyses revealed that the sulfur atom in the thiophene ring and the nitrogen in the pyridine moiety created a polarized electron system, enabling interactions with biological targets such as enzymes and receptors. By the 2000s, improved synthetic methods, including one-pot multicomponent reactions and catalytic cyclization, facilitated the production of diverse thieno[2,3-c]pyridine derivatives.
Significance in Medicinal Chemistry
Thieno[2,3-c]pyridines occupy a critical niche in drug discovery due to their dual heterocyclic architecture, which combines the metabolic stability of thiophenes with the hydrogen-bonding capacity of pyridines. This hybrid structure enhances bioavailability and target affinity, making it a privileged scaffold for kinase inhibitors, anticoagulants, and anticancer agents. For example, derivatives bearing electron-withdrawing groups (e.g., cyano, carboxylate) exhibit enhanced reactivity in nucleophilic substitutions, enabling precise modulation of pharmacokinetic properties.
The framework’s versatility is exemplified by its role in targeting adenosine diphosphate (ADP) receptors in platelets. While clopidogrel and prasugrel ([3,2-c]pyridines) inhibit P2Y12 receptors to prevent thrombosis, [2,3-c] analogs have shown broader inhibitory effects on phospholipase C (PLC) and cyclooxygenase (COX) pathways, suggesting multitarget therapeutic potential. Additionally, the planar structure of thieno[2,3-c]pyridines allows for intercalation into DNA, a mechanism exploited in anticancer drug design.
Evolution of Cyano-Substituted Thieno[2,3-c]Pyridine Derivatives
The introduction of cyano (-CN) groups to the thieno[2,3-c]pyridine scaffold has been a transformative strategy in medicinal chemistry. Early studies demonstrated that cyano substitution at the 3-position increases electrophilicity, facilitating covalent binding to cysteine residues in target proteins. This modification also improves metabolic stability by reducing oxidative degradation pathways.
Table 1: Key Advances in Cyano-Substituted Thieno[2,3-c]Pyridines
The compound methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exemplifies modern design principles. Its 3-cyano group enhances electrophilicity for target engagement, while the 2-benzamido moiety introduces steric bulk to improve selectivity. The 6(7H)-carboxylate group further augments solubility, addressing a common limitation of earlier hydrophobic analogs.
Current Research Landscape
Recent studies have prioritized structure-activity relationship (SAR) analyses and computational modeling to optimize thieno[2,3-c]pyridine derivatives. For instance, molecular docking simulations of the title compound reveal strong binding affinity for tyrosine kinases, particularly ABL1 and EGFR, due to interactions between the cyano group and catalytic lysine residues. Concurrently, synthetic innovations, such as high-surface-area magnesium oxide (HSA-MgO)-catalyzed cyclizations, have reduced reaction times from hours to minutes while achieving yields >85%.
Properties
IUPAC Name |
methyl 3-cyano-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-30-21(29)24-8-7-14-15(10-22)20(31-16(14)11-24)23-19(28)12-3-2-4-13(9-12)25-17(26)5-6-18(25)27/h2-4,9H,5-8,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPDFKGWSCEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including anti-inflammatory, anti-diabetic, and anticancer properties.
Chemical Structure
The compound can be described by its IUPAC name and structural formula. Its molecular structure includes a thieno[2,3-c]pyridine core, which is known for various biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to methyl 3-cyano derivatives. For instance, related compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX), which are critical in inflammatory pathways. In vitro assays reported IC50 values indicating effective inhibition at micromolar concentrations:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
|---|---|---|---|
| Compound A | 287 | 204 | 138 |
| Compound B | 185 | 68.6 | 50.76 |
| Compound C | 143 | 50.93 | 20.87 |
These findings suggest that the methyl cyano derivatives may possess similar anti-inflammatory mechanisms through the inhibition of these enzymes .
Anti-diabetic Activity
The compound's potential as an anti-diabetic agent has also been explored through its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The inhibition of this enzyme can lead to lower blood sugar levels post-meal. In vitro studies indicated that methyl cyano derivatives showed promising results in reducing α-amylase activity.
Anticancer Activity
The anticancer potential of methyl 3-cyano derivatives has been investigated in various cancer cell lines. Similar compounds have shown the ability to induce apoptosis and inhibit tumor growth through several mechanisms:
- Induction of Apoptosis : Compounds related to methyl 3-cyano have been documented to activate apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : In vivo studies with related compounds have demonstrated a reduction in tumor size and weight in xenograft models.
- Mechanistic Insights : The anticancer activity has been linked to the modulation of specific transcription factors and signaling pathways involved in cell proliferation and survival .
Study on Inflammatory Response
In a study assessing the effects of methyl cyano derivatives on macrophage cultures, significant reductions in pro-inflammatory cytokines (IL-1β and TNFα) were observed at non-cytotoxic concentrations. The results indicated that these compounds could modulate immune responses effectively .
Study on Cancer Cell Lines
A study investigating the effects of methyl cyano derivatives on pancreatic cancer cells revealed that treatment led to decreased expression of key survival genes and increased levels of reactive oxygen species (ROS), suggesting a dual mechanism involving both direct cytotoxicity and signaling pathway modulation .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound can act as potent inhibitors of specific kinases involved in cancer progression:
- PIM Kinase Inhibition : The compound has shown effectiveness in inhibiting PIM kinases, which are implicated in cell survival and proliferation in various cancers. For instance, studies have demonstrated that modifications to the cyano group and the benzamido moiety can significantly enhance inhibitory potency against PIM-1 kinase, leading to cancer cell apoptosis .
- Tubulin Polymerization Inhibition : Compounds similar to methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine have been noted for their ability to disrupt tubulin polymerization. This action is crucial as it interferes with cancer cell division and has been compared favorably against established chemotherapeutic agents like combretastatin A4 .
Biological Activities
The compound has been linked to various biological activities beyond anticancer properties:
- Antimicrobial Properties : The thieno-pyridine scaffold is associated with antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .
- Cardiotonic Effects : Some derivatives have shown potential as cardiotonic agents, which could be beneficial in managing heart-related conditions .
Synthetic Approaches
The synthesis of methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine involves several steps:
- Formation of the Thieno-Pyridine Core : The initial step typically involves the cyclization of appropriate precursors under acidic conditions.
- Functionalization : Subsequent reactions introduce the cyano and benzamido groups through nucleophilic substitution reactions.
- Final Modifications : The introduction of the dioxopyrrolidinyl moiety is achieved through coupling reactions that enhance the overall biological activity of the compound .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound and its derivatives:
- A study focused on a series of cyanopyridine derivatives demonstrated significant anticancer activity through PIM kinase inhibition, with some compounds exhibiting IC50 values as low as 50 nM .
- Another research highlighted the synthesis and evaluation of various thieno-pyridine derivatives for their cytotoxic effects against different cancer cell lines, reinforcing the potential therapeutic applications of this chemical class .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the literature:
Key Structural and Functional Comparisons:
Core Heterocycles: The target compound’s thieno[2,3-c]pyridine core is distinct from pyrano-pyrazoles (e.g., ) and thiazolo-pyrimidines (e.g., ). Its fused thiophene-pyridine system may confer unique electronic properties and binding interactions.
Substituent Effects: The 3-cyano group in the target compound is analogous to cyano substituents in compounds 11a () and 1l (), which enhance electrophilicity and participation in dipolar interactions. The 2,5-dioxopyrrolidin-benzamido group is structurally unique, resembling cyclic imides (e.g., thalidomide derivatives), which are known for protein-binding capabilities .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving:
- Condensation of a thienopyridine precursor with 3-(2,5-dioxopyrrolidin)benzoyl chloride.
- Introduction of the cyano group via nucleophilic substitution or cyanation. Comparatively, compounds like 11a () are synthesized via simpler one-pot condensations, while 1l () employs microwave-assisted methods for efficiency.
In contrast, thiazolo-pyrimidines () exhibit anticancer activity through DNA intercalation or enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
